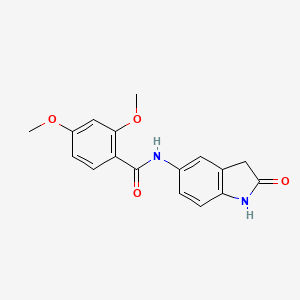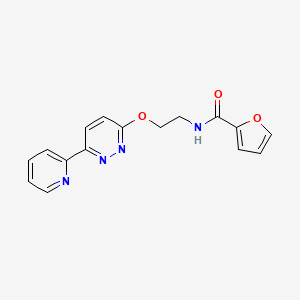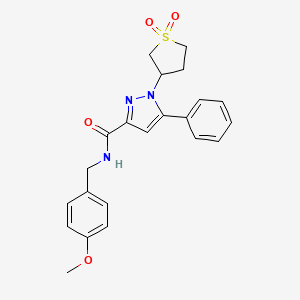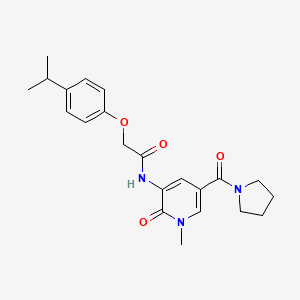
2-(4-isopropylphenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound falls into a category of organic molecules that exhibit a wide range of biological activities. While specific details on this molecule are scarce, research on similar compounds shows the importance of studying their synthesis, molecular structure, and properties to understand their potential applications.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from basic chemical precursors. For example, Ebrahim Saeedian Moghadam et al. (2018) synthesized a novel compound using a multistep reaction derived from indibulin and combretastatin scaffolds, showing the complexity involved in synthesizing these types of molecules (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through spectroscopic methods and crystallography. Sharma et al. (2018) provided a detailed analysis of the molecular structure of a similar compound, revealing how molecular geometry can impact its biological activity (G. Sharma et al., 2018).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are crucial for understanding how these compounds behave under different conditions. For instance, Silaichev et al. (2010) explored the reactions of related compounds, shedding light on their reactivity and potential for transformation into other molecules (P. Silaichev et al., 2010).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's applicability. Zhang et al. (2020) analyzed the structural properties of compounds with N-acetyl side-chains, offering insights into how these properties might influence biological activity (Wenhui Zhang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Interactions
The chemical under discussion is part of a broader category of compounds with complex structures involving pyrrolidine, acetamide, and isopropylphenoxy moieties. These compounds exhibit diverse chemical behaviors and applications in scientific research due to their intricate molecular arrangements. For instance, compounds with similar structures, such as pseudodipeptides, demonstrate unique conformational properties, with specific intra- and intermolecular interactions, such as hydrogen bonding, which could be relevant in understanding the behavior of our compound of interest in various environments (Corbier et al., 2000).
Synthesis and Evaluation
The synthesis and evaluation of similar acetamide derivatives have been explored, indicating the potential for diverse applications in fields like corrosion inhibition. Such studies involve the synthesis of compounds through amidation reactions and subsequent evaluation of their physical properties and efficiencies in specific applications (Yıldırım & Cetin, 2008). This suggests that our compound could be synthesized in a similar manner and its properties could be tailored for specific research applications.
Antioxidant Activity
Derivatives of pyrrolidinone, which is structurally related to our compound, have been investigated for their antioxidant activities. These studies provide insights into the potential of our compound in biological systems, particularly in scavenging free radicals, which is crucial in understanding oxidative stress and its implications in various diseases (Nguyen et al., 2022).
Molecular Docking and Anticancer Properties
Compounds with isopropylphenoxy and acetamide components have been synthesized and evaluated for their anticancer properties through molecular docking studies. This indicates the potential of such compounds, including our chemical of interest, in therapeutic applications, especially in targeting specific receptors involved in cancer progression (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15(2)16-6-8-18(9-7-16)29-14-20(26)23-19-12-17(13-24(3)22(19)28)21(27)25-10-4-5-11-25/h6-9,12-13,15H,4-5,10-11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASSONVAPIHQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)
![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)
![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)
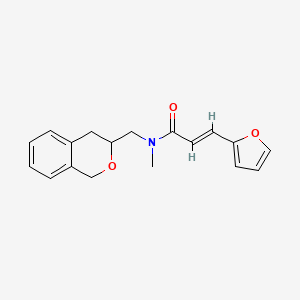
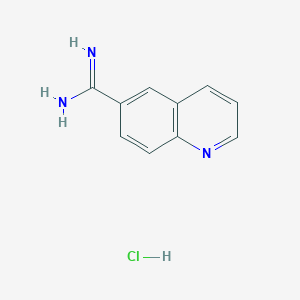
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)
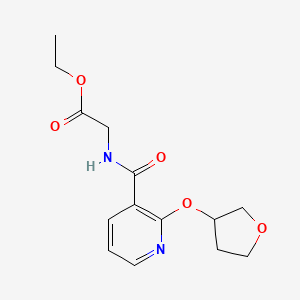

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
